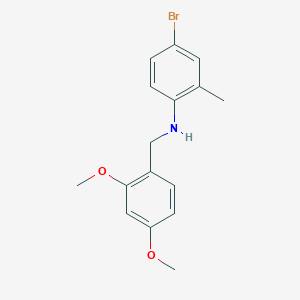

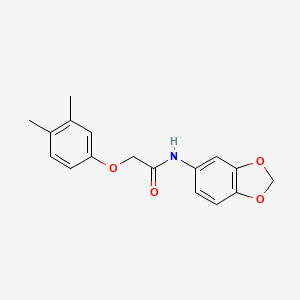

![molecular formula C13H17N3O2S B5869353 N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)

N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide, commonly known as PACAP-27, is a neuropeptide that plays a crucial role in various biological functions. It was first isolated from ovine hypothalamus, and it has since been found in various tissues, including the brain, pituitary gland, and pancreas. PACAP-27 belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides and is structurally similar to the glucagon-like peptide-1 (GLP-1).

Mechanism of Action

PACAP-27 exerts its effects through three G protein-coupled receptors, PAC1, VPAC1, and VPAC2. PAC1 is highly expressed in the brain, while VPAC1 and VPAC2 are expressed in various tissues, including the brain, pancreas, and immune cells. PACAP-27 binds to these receptors and activates various intracellular signaling pathways, including cyclic AMP (cAMP) and calcium signaling.

Biochemical and Physiological Effects:

PACAP-27 has a wide range of biochemical and physiological effects, including vasodilation, insulin secretion, immune modulation, and anti-inflammatory effects. It has been shown to increase blood flow to the brain, which is important for cognitive function. PACAP-27 also stimulates insulin secretion from pancreatic beta cells, which is important for glucose homeostasis. Furthermore, PACAP-27 has been shown to modulate immune cell function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using PACAP-27 in lab experiments is its specificity for the PAC1, VPAC1, and VPAC2 receptors, which allows for precise modulation of intracellular signaling pathways. Furthermore, PACAP-27 is stable and can be easily synthesized using SPPS. However, one limitation of using PACAP-27 is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on PACAP-27. One area of interest is its potential as a therapeutic agent for various neurological and endocrine disorders, including Alzheimer's disease, Parkinson's disease, and diabetes. Furthermore, the role of PACAP-27 in immune modulation and inflammation is an area of active research. Finally, the development of more stable PACAP-27 analogs may enhance its usefulness as a research tool and potential therapeutic agent.

Synthesis Methods

PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The synthesis usually starts from the C-terminus, and the N-terminus is protected with a suitable group. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

PACAP-27 has been extensively studied for its role in various biological functions, including neurotransmission, neuroprotection, neurogenesis, and endocrine regulation. It has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. PACAP-27 has also been found to protect neurons from various insults, such as oxidative stress, excitotoxicity, and ischemia. Furthermore, PACAP-27 has been shown to promote neurogenesis in the hippocampus, which is important for learning and memory.

properties

IUPAC Name |

N-[4-(propanoylcarbamothioylamino)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-3-11(17)14-9-5-7-10(8-6-9)15-13(19)16-12(18)4-2/h5-8H,3-4H2,1-2H3,(H,14,17)(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDVYFWOWFWJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)

![nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5869311.png)

![5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)

![5-[(trifluoroacetyl)amino]isophthalamide](/img/structure/B5869366.png)

![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)

![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)

![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)

![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)